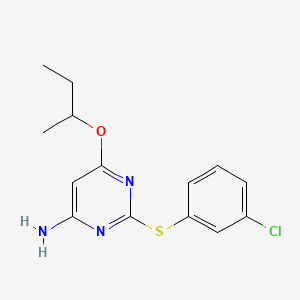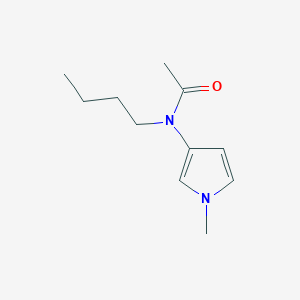
N-Butyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide is an organic compound that belongs to the class of pyrrole derivatives. Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom. Compounds containing the pyrrole ring are known for their diverse biological activities and are found in many natural products and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide typically involves the reaction of 1-methyl-1H-pyrrole-3-carboxylic acid with butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
N-Butyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of N-Butyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-tert-Butyl-3-cyano-1-methyl-1H-pyrrol-2-yl)acetamide: This compound has a similar pyrrole ring structure but with different substituents.
1-n-Butyl-3-methylimidazolium hexafluorophosphate: Although structurally different, it shares some similar applications in organic synthesis and materials science
Uniqueness
N-Butyl-N-(1-methyl-1H-pyrrol-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
62187-94-4 |
|---|---|
Fórmula molecular |
C11H18N2O |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
N-butyl-N-(1-methylpyrrol-3-yl)acetamide |
InChI |
InChI=1S/C11H18N2O/c1-4-5-7-13(10(2)14)11-6-8-12(3)9-11/h6,8-9H,4-5,7H2,1-3H3 |
Clave InChI |
DGGGASCQTTZMQR-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C1=CN(C=C1)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


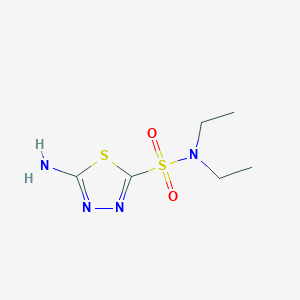
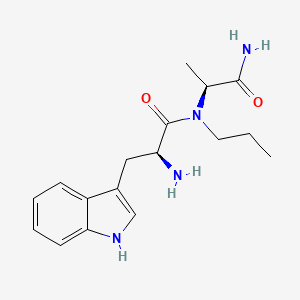

![Carbamic acid, ethyl-, 7-[[[(ethylamino)carbonyl]oxy]methyl]-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-trans)-](/img/structure/B12907151.png)
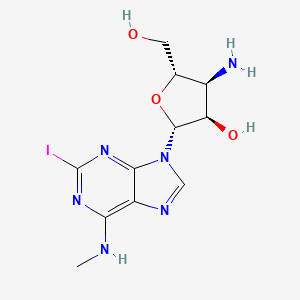
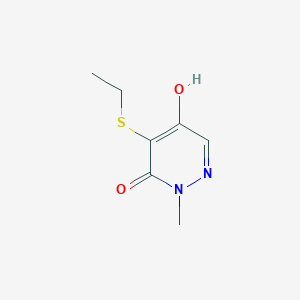
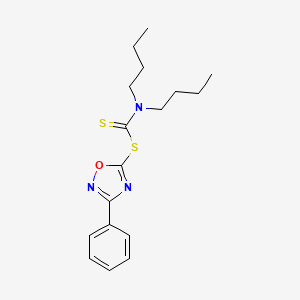
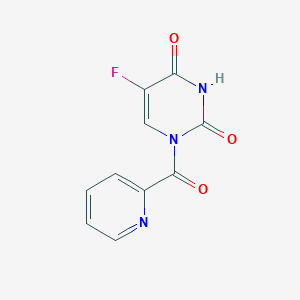
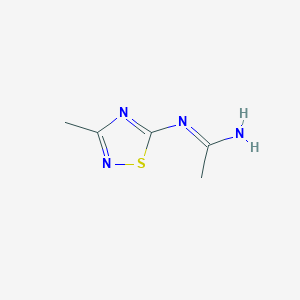
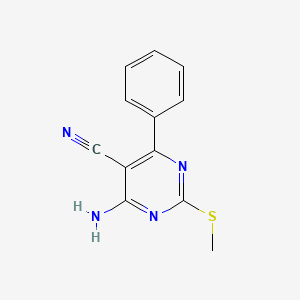

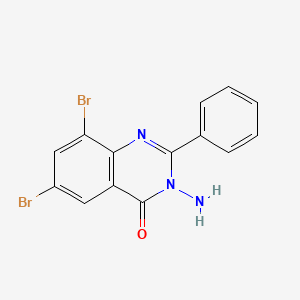
![3-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]-N-phenylpropanamide](/img/structure/B12907206.png)
